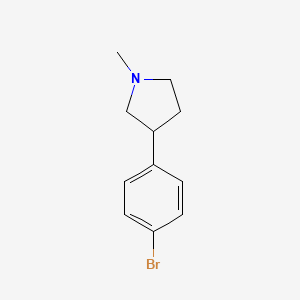
3-(4-Bromophenyl)-1-methylpyrrolidine
Cat. No. B1373959
Key on ui cas rn:
1088410-99-4
M. Wt: 240.14 g/mol
InChI Key: OCGSYMRQRAOKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07867980B2
Procedure details


Formalin (0.0452 ml, 0.557 mmol), 0.0319 ml (0.557 mmol) of acetic acid, and 118 mg (0.557 mmol) of triacetoxy borohydride hydride were added to a solution of 42 mg (0.186 mmol) of 3-(4-bromophenyl)pyrrolidine, synthesized in the same manner as in Reference Example 1, in chloroform-ethanol 3:1 (2 ml), and the mixture was stirred at room temperature for 40 min. The reaction solution was diluted with ethyl acetate, and the diluted solution was washed with a 10% aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate, was filtered, and was then concentrated under the reduced pressure to give 43 mg (yield 97%) of the title compound.


Name
triacetoxy borohydride hydride
Quantity
118 mg
Type
reactant
Reaction Step One


Name
chloroform ethanol
Quantity
2 mL
Type
solvent
Reaction Step Two


Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
C=O.[C:3](O)(=O)C.[H-].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Br:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]2[CH2:32][CH2:31][NH:30][CH2:29]2)=[CH:24][CH:23]=1>C(Cl)(Cl)Cl.C(O)C.C(OCC)(=O)C>[Br:21][C:22]1[CH:23]=[CH:24][C:25]([CH:28]2[CH2:32][CH2:31][N:30]([CH3:3])[CH2:29]2)=[CH:26][CH:27]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.0452 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0.0319 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
triacetoxy borohydride hydride
|
|
Quantity
|
118 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C)(=O)O[BH-](OC(C)=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CNCC1
|
Step Two
|
Name
|
chloroform ethanol
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the diluted solution was washed with a 10% aqueous sodium hydrogencarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under the reduced pressure
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 mg | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
